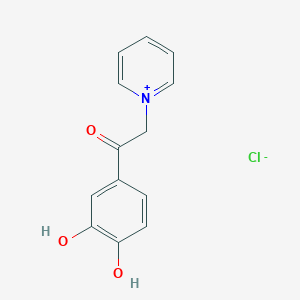
1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride, also known as DPE, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
作用机制
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride is not yet fully understood. However, it has been proposed that 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act as a free radical scavenger, reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride has a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride in lab experiments is its relatively low cost and ease of synthesis. Additionally, 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride has been found to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one limitation of using 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride is that its mechanism of action is not yet fully understood, making it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride. One area of interest is the development of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride and its potential applications in various fields of scientific research. Finally, the synthesis of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride derivatives may lead to the discovery of new compounds with even greater potential for use in various applications.
合成方法
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride involves the reaction of 3,4-dihydroxybenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with ethyl chloroacetate to form the final compound, 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride.
科学研究应用
1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. Additionally, 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
6623-55-8 |
|---|---|
分子式 |
C13H12ClNO3 |
分子量 |
265.69 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C13H11NO3.ClH/c15-11-5-4-10(8-12(11)16)13(17)9-14-6-2-1-3-7-14;/h1-8H,9H2,(H-,15,16,17);1H |
InChI 键 |
WHVFPQYXJQZEFV-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
规范 SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



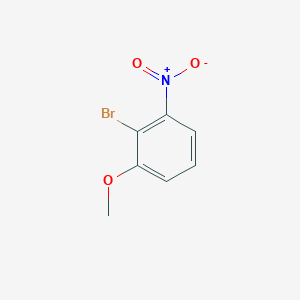
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
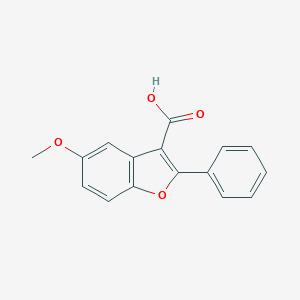
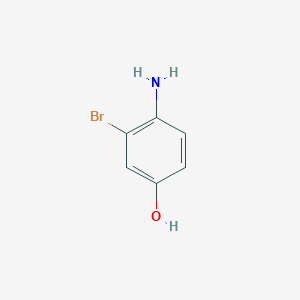

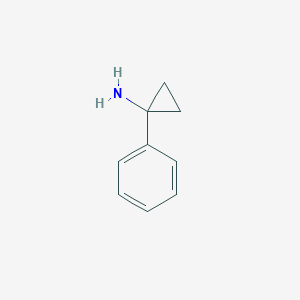

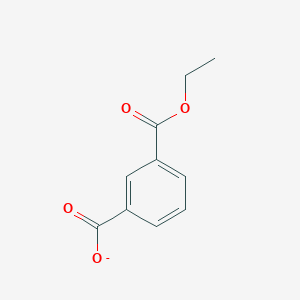
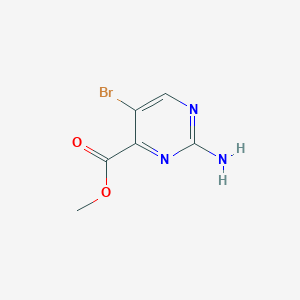
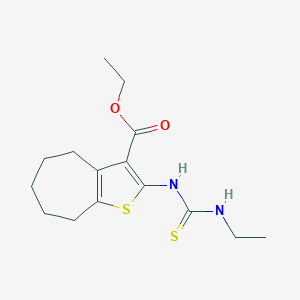
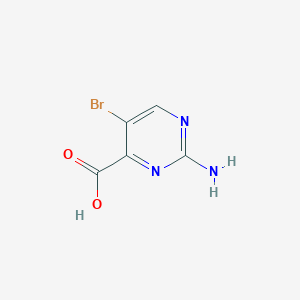
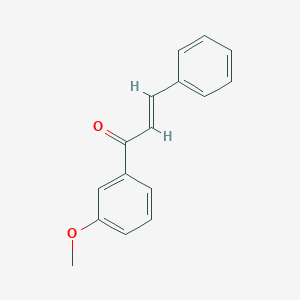
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
